

Strategic Rationale: Orthogonal Reactivity in Scaffold Design

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Compound of Interest

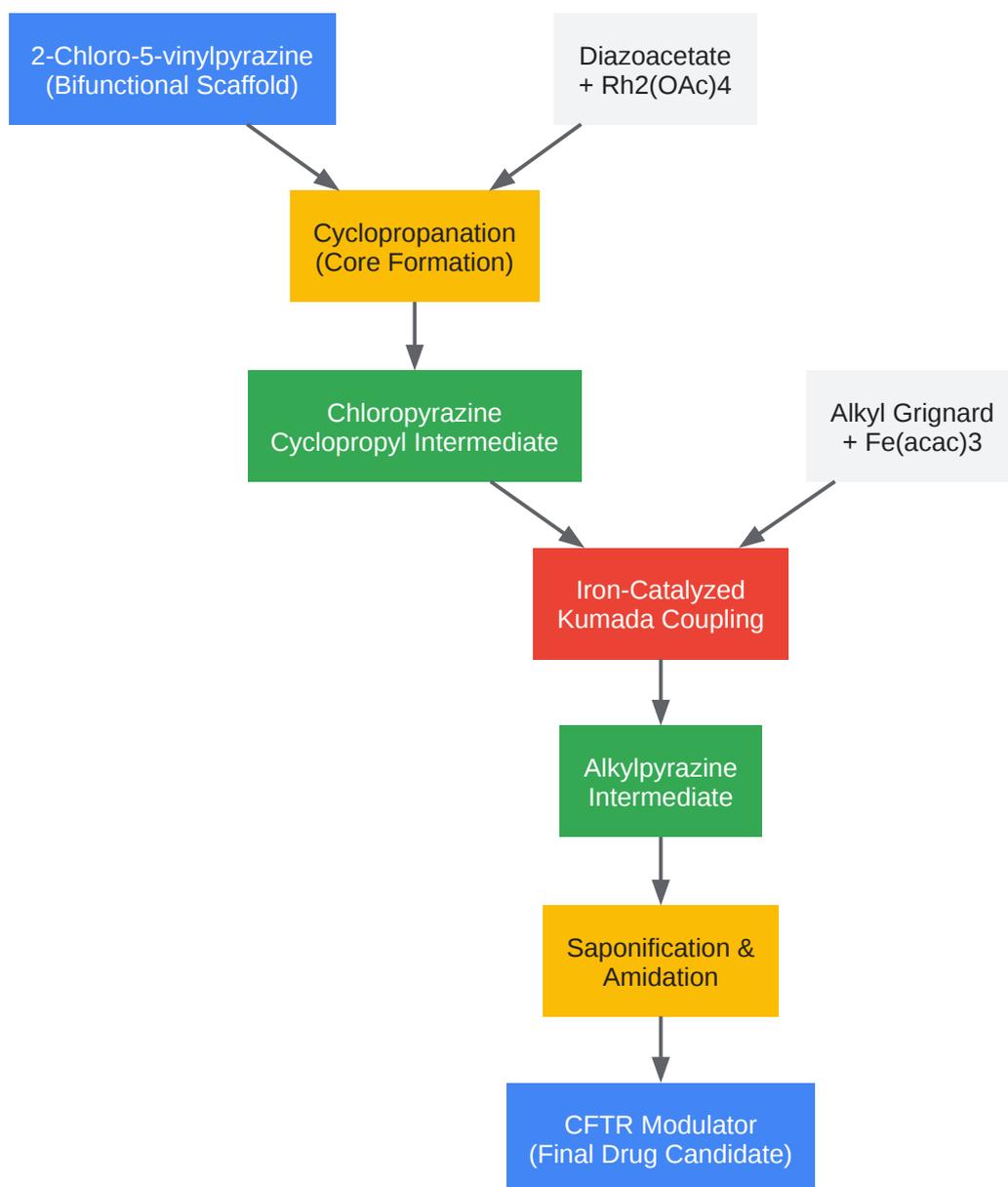
Compound Name: *2-Chloro-5-vinylpyrazine*

Cat. No.: *B13643531*

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The power of **2-chloro-5-vinylpyrazine** lies in the deliberate uncoupling of its reactive sites. The vinyl group acts as an excellent Michael acceptor and dienophile. In the presence of Lewis acids, it readily participates in Diels–Alder reactions to form cyclohexyl-appended azaarenes—a structural motif of rising prominence in antiviral and oncology drug discovery[3].

However, in the context of CFTR modulators, the vinyl group is targeted for dirhodium-catalyzed cyclopropanation[2]. By performing the cyclopropanation first, chemists establish the rigid 3D pharmacophore of the drug candidate while deliberately preserving the C-Cl bond. This pyrazine chloride acts as a stable placeholder, allowing for late-stage diversification via iron-catalyzed Kumada coupling[4]. Attempting the cross-coupling before cyclopropanation would risk unwanted side reactions with the sensitive vinyl group.



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Synthetic workflow from **2-chloro-5-vinylpyrazine** to CFTR modulators.

Self-Validating Experimental Protocols

The following protocols outline the two-step sequence for core formation and late-stage functionalization. Each step is designed with built-in observational checkpoints to ensure the integrity of the reaction.

Protocol A: Dirhodium-Catalyzed Cyclopropanation

Objective: Convert the vinyl group into a cyclopropyl ester while preserving the pyrazine chloride. **Causality & Catalyst Choice:** Rh₂(OAc)₄ is selected over copper-based catalysts due to its superior efficiency in decomposing diazoacetates into metal carbenoids at 0 °C. Operating at lower temperatures is critical to suppress the thermal polymerization of the vinylpyrazine monomer.

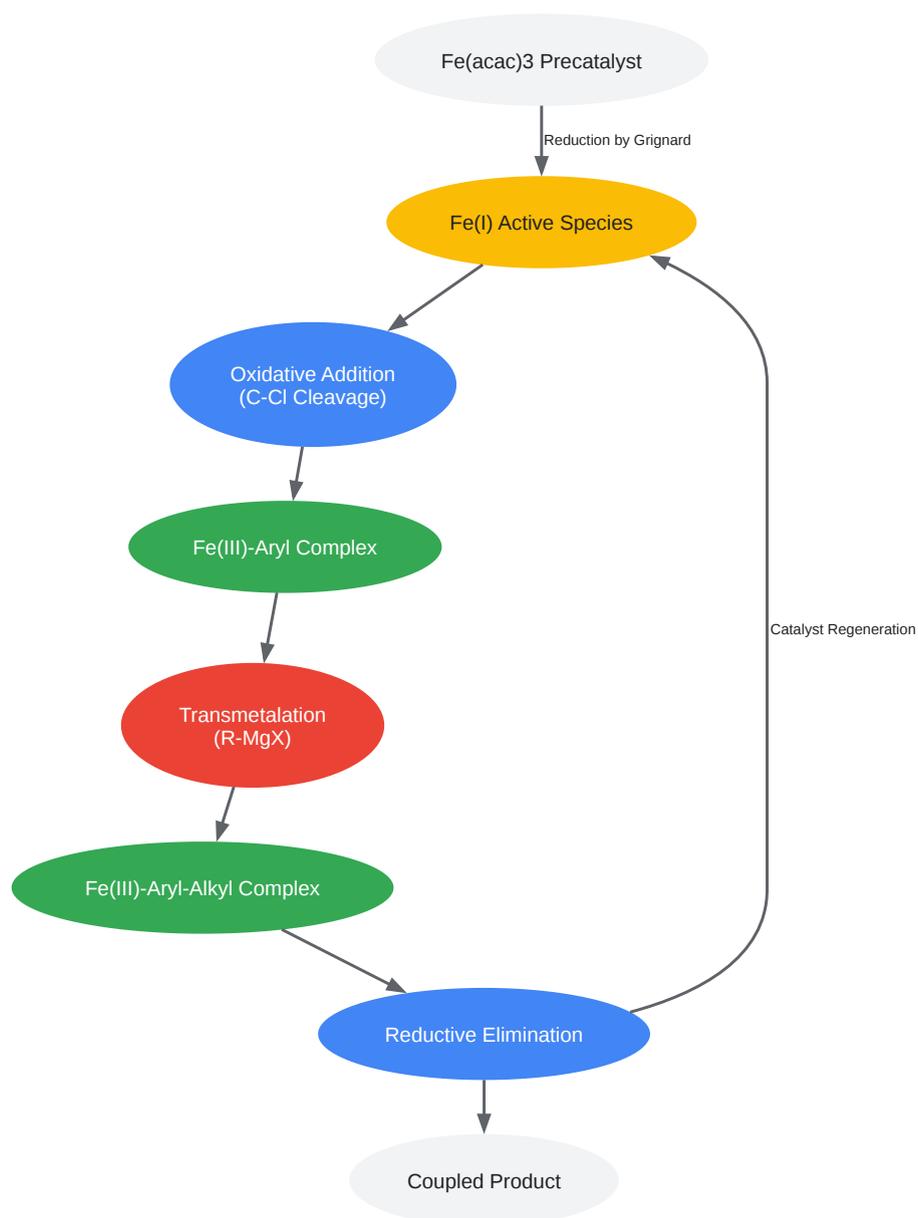
- **System Preparation:** In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve **2-chloro-5-vinylpyrazine** (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. The solution will exhibit a pale green/blue hue characteristic of the rhodium dimer.
- **Carbenoid Generation:** Using a syringe pump, add a solution of methyl 2-diazo-2-(2-methoxy-5-methylphenyl)acetate (1.2 equiv) in DCM dropwise over 2 hours at 0 °C.
 - **Self-Validation Check:** Steady nitrogen gas evolution (bubbling) must be visible immediately upon addition. If bubbling ceases prematurely, the catalyst may be poisoned, or the diazo compound has degraded.
- **Reaction Monitoring:** Allow the mixture to warm to ambient temperature. Monitor the reaction via LC-MS. The disappearance of the starting material and the emergence of the intermediate mass (*m/z* 332.9 [M+H]⁺) confirms successful conversion[2].
- **Quench & Isolation:** Quench the reaction with 2-3 drops of acetic acid to safely decompose any unreacted diazo reagent. Concentrate under reduced pressure and purify via reverse-phase HPLC to isolate the rac-(1*r*,2*r*)-diastereomer[2].

Protocol B: Iron-Catalyzed Kumada Coupling

Objective: Substitute the pyrazine chloride with an isopropyl group for late-stage diversification.

Causality & Catalyst Choice: Iron(III) acetylacetonate ($\text{Fe}(\text{acac})_3$) is chosen over traditional palladium catalysts. Iron excels at sp^2 - sp^3 cross-couplings and effectively suppresses the β -hydride elimination that typically plagues alkyl Grignard additions. Furthermore, iron catalysis is highly sustainable, scalable, and exhibits exceptionally low toxicity[4].

- Catalyst Activation: In a dry flask, dissolve the chloropyrazine cyclopropyl intermediate (1.0 equiv) and $\text{Fe}(\text{acac})_3$ (0.075 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C. The solution will initially be distinctly red/orange.
- Grignard Addition: Add isopropylmagnesium chloride (1.7 equiv, 2.0 M in THF) dropwise.
 - Self-Validation Check: The solution will rapidly transition from red/orange to a dark brown/black color. This color shift is the visual confirmation that Fe(III) has been successfully reduced by the Grignard reagent to the catalytically active low-valent Fe(I) species[2][4].
- Quench: After 30 minutes, LC-MS should indicate complete consumption of the chloride. Quench the reaction carefully with trifluoroacetic acid (TFA) or 1M HCl. This acidification protonates the basic magnesium salts and instantly halts catalysis, preventing over-reduction of the pyrazine ring[2]. Extract with ethyl acetate, dry over Na_2SO_4 , and purify.



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Iron-catalyzed Kumada cross-coupling catalytic cycle.

Quantitative Data & Catalyst Benchmarking

The bifunctional nature of **2-chloro-5-vinylpyrazine** allows it to be utilized across various reaction paradigms. Table 1 summarizes its orthogonal reactivity profile, while Table 2 highlights the specific advantages of utilizing iron over palladium for the functionalization of the pyrazine core.

Table 1: Orthogonal Reactivity Profile of **2-Chloro-5-vinylpyrazine**

Reaction Type	Targeted Reactive Site	Reagents / Catalyst System	Typical Yield	Strategic Advantage in Synthesis
Cyclopropanation	Vinyl Group	Diazoacetate, Rh ₂ (OAc) ₄	75–89%	Preserves C-Cl bond for downstream diversification[2].
Diels-Alder	Vinyl Group	Unactivated Diene, Lewis Acid	60–80%	Scalable access to cyclohexyl-appended azaarenes[3].
Kumada Coupling	Chloro Group	Alkyl-MgX, Fe(acac) ₃	80–95%	Rapid sp ² -sp ³ coupling; circumvents β-hydride elimination[4].
Suzuki Coupling	Chloro Group	Aryl-B(OH) ₂ , Pd(dppf)Cl ₂	70–90%	Broad functional group tolerance for biaryl core formation.

Table 2: Catalyst Benchmarking for Alkyl-Aryl Cross-Coupling at the Pyrazine Core

Catalyst System	Grignard Reagent	Reaction Time	β -Hydride Elimination Byproduct	Isolated Yield
Pd(PPh ₃) ₄	Isopropyl-MgX	12 hours	High (~30%)	45%
Ni(dppp)Cl ₂	Isopropyl-MgX	6 hours	Moderate (~15%)	65%
Fe(acac) ₃	Isopropyl-MgX	< 1 hour	Trace (<2%)	89%

References

- [2] Title: WO2022150173A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use Source: Google Patents URL:
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